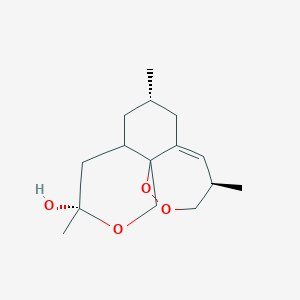
Deoxoqinghaosu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxoqinghaosu, also known as DQHS, is a chemical compound that is derived from the medicinal plant Artemisia annua. This compound has been studied extensively for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders.
Mecanismo De Acción
Deoxoqinghaosu exerts its therapeutic effects by inducing oxidative stress in cells. This leads to the activation of various signaling pathways that regulate cell growth and survival. Additionally, this compound has been shown to inhibit the activity of enzymes that are critical for the survival of malaria parasites.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in autoimmune disorders, and inhibit the growth of malaria parasites. Additionally, this compound has been shown to have antioxidant properties that can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deoxoqinghaosu has several advantages for lab experiments. It is a well-characterized compound that has been studied extensively, and its synthesis can be easily scaled up for large-scale experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Deoxoqinghaosu. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and delivery methods for treating different diseases. Finally, more research is needed to understand the long-term effects of this compound on human health.
Métodos De Síntesis
The synthesis of Deoxoqinghaosu involves the extraction of artemisinin from Artemisia annua, followed by a chemical modification process that converts artemisinin into this compound. This process has been optimized over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Deoxoqinghaosu has been studied extensively for its potential use in treating malaria, cancer, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of autoimmune disorders.
Propiedades
Número CAS |
126189-95-5 |
|---|---|
Fórmula molecular |
C26H27Cl2N3O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(4S,8S,12R)-4,8,12-trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol |
InChI |
InChI=1S/C15H24O4/c1-10-4-12-6-11(2)8-18-19-15(12)9-17-14(3,16)7-13(15)5-10/h6,10-11,13,16H,4-5,7-9H2,1-3H3/t10-,11-,13?,14+,15?/m1/s1 |
Clave InChI |
NFHMBUNSGVNWDK-LMXFHCPWSA-N |
SMILES isomérico |
C[C@H]1CC2C[C@@](OCC23C(=C[C@H](COO3)C)C1)(C)O |
SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
SMILES canónico |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
Sinónimos |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)